molecular formula C19H18N2O3S B2357241 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide CAS No. 868376-76-5

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide

Cat. No.: B2357241
CAS No.: 868376-76-5
M. Wt: 354.42
InChI Key: PSVLWEWWEMIGTK-VXPUYCOJSA-N
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Description

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

The synthesis of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the allyl and methoxy groups: The allyl group can be introduced via an allylation reaction, while the methoxy group can be introduced through methylation using methyl iodide or dimethyl sulfate.

    Formation of the ylidene linkage: This involves the condensation of the benzo[d]thiazole derivative with phenoxyacetic acid or its derivatives under basic conditions to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and methoxy positions, using reagents like halogens or nucleophiles.

    Condensation: It can participate in condensation reactions with various aldehydes or ketones to form imines or other condensation products.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide can be compared with other benzo[d]thiazole derivatives, such as:

The uniqueness of this compound lies in its combination of allyl and methoxy groups, which enhance its biological activity and make it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-3-12-21-18-15(23-2)10-7-11-16(18)25-19(21)20-17(22)13-24-14-8-5-4-6-9-14/h3-11H,1,12-13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVLWEWWEMIGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)COC3=CC=CC=C3)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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